

An In-Depth Technical Guide to Ethyl 1-Hydroxycyclohexanecarboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 1-hydroxycyclohexanecarboxylate*

Cat. No.: B075168

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1-hydroxycyclohexanecarboxylate is a versatile cyclic ester that serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. Its structure, combining a hydroxyl group and an ethyl ester on a cyclohexane ring, offers a reactive platform for various chemical transformations. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of therapeutic agents.

Core Data and Physical Properties

A summary of the key physical and spectroscopic data for **Ethyl 1-hydroxycyclohexanecarboxylate** is presented below for easy reference.

Property	Value
Molecular Formula	C ₉ H ₁₆ O ₃
Molecular Weight	172.22 g/mol [1] [2]
CAS Number	1127-01-1 [1] [2]
Appearance	Colorless to light yellow solid-liquid mixture [2]
Boiling Point	228 °C [2]
Density	1.104 g/cm ³ [2]
Refractive Index	1.4532 [2]
pKa	13.28 ± 0.20 (Predicted) [2]
Storage	Sealed in dry, Room Temperature [2]

Spectroscopic Data

Spectroscopy	Key Peaks and Signals
¹ H NMR (CDCl ₃)	Predicted: δ 4.17 (q, 2H, OCH ₂ CH ₃), 3.5-4.0 (s, 1H, OH), 1.2-2.0 (m, 10H, cyclohexyl), 1.25 (t, 3H, OCH ₂ CH ₃)
IR (Infrared)	Characteristic Absorptions: ~3500 cm ⁻¹ (O-H stretch, broad), ~2930 & ~2860 cm ⁻¹ (C-H stretch), ~1720 cm ⁻¹ (C=O stretch, ester)
Mass Spectrometry (MS)	Key m/z values for similar compounds: 172 (M+), 144, 101, 73 [3]

Synthesis of Ethyl 1-Hydroxycyclohexanecarboxylate

The most common and efficient method for the synthesis of **Ethyl 1-hydroxycyclohexanecarboxylate** is the Reformatsky reaction. This reaction involves the treatment of a ketone or aldehyde with an α -halo ester in the presence of metallic zinc.

Experimental Protocol: Reformatsky Reaction

This protocol describes the synthesis of **Ethyl 1-hydroxycyclohexanecarboxylate** from cyclohexanone and ethyl bromoacetate.

Materials:

- Cyclohexanone
- Ethyl bromoacetate
- Zinc dust, activated
- Iodine (catalytic amount)
- Toluene, anhydrous
- Diethyl ether or MTBE (methyl tert-butyl ether)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle

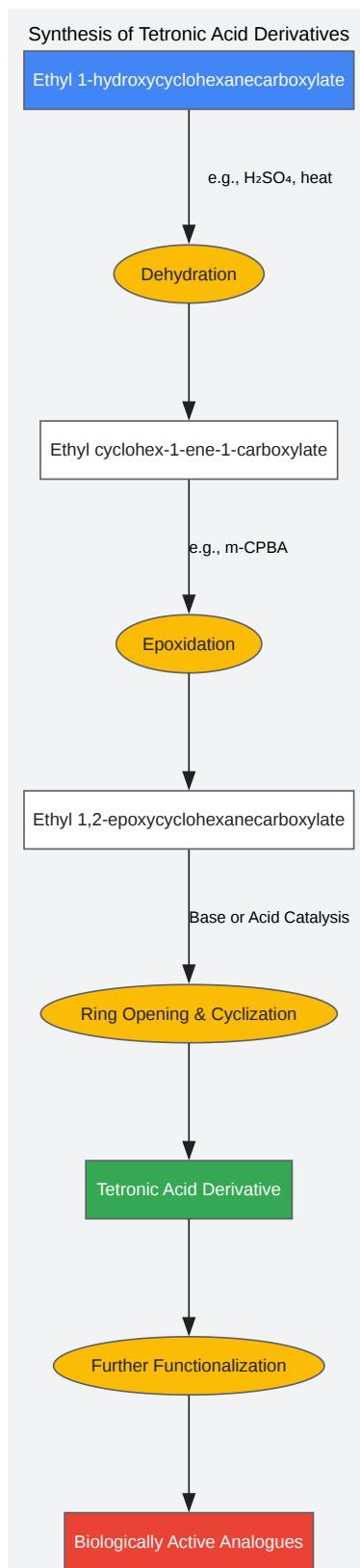
Procedure:

- Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 equivalents) and a crystal of iodine. Heat the flask gently under a nitrogen atmosphere until the purple color of the iodine disappears. This indicates the activation of the zinc surface. Cool the flask to room temperature.
- Reaction Setup: Add anhydrous toluene to the flask. A solution of cyclohexanone (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous toluene is prepared and

transferred to the dropping funnel.

- Initiation and Reaction: A small portion of the cyclohexanone/ethyl bromoacetate solution is added to the zinc suspension. The reaction mixture is gently warmed to initiate the reaction, which is indicated by a slight exotherm and the disappearance of the shiny zinc surface. Once initiated, the remaining solution is added dropwise at a rate that maintains a gentle reflux.
- Reaction Completion and Work-up: After the addition is complete, the reaction mixture is stirred at reflux for an additional 30-60 minutes to ensure complete conversion. The reaction is then cooled to 0 °C and quenched by the slow addition of a saturated aqueous ammonium chloride solution.
- Extraction and Purification: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether or MTBE. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- Isolation of Product: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield **Ethyl 1-hydroxycyclohexanecarboxylate** as a colorless to light yellow liquid.

Reactivity and Applications in Drug Development

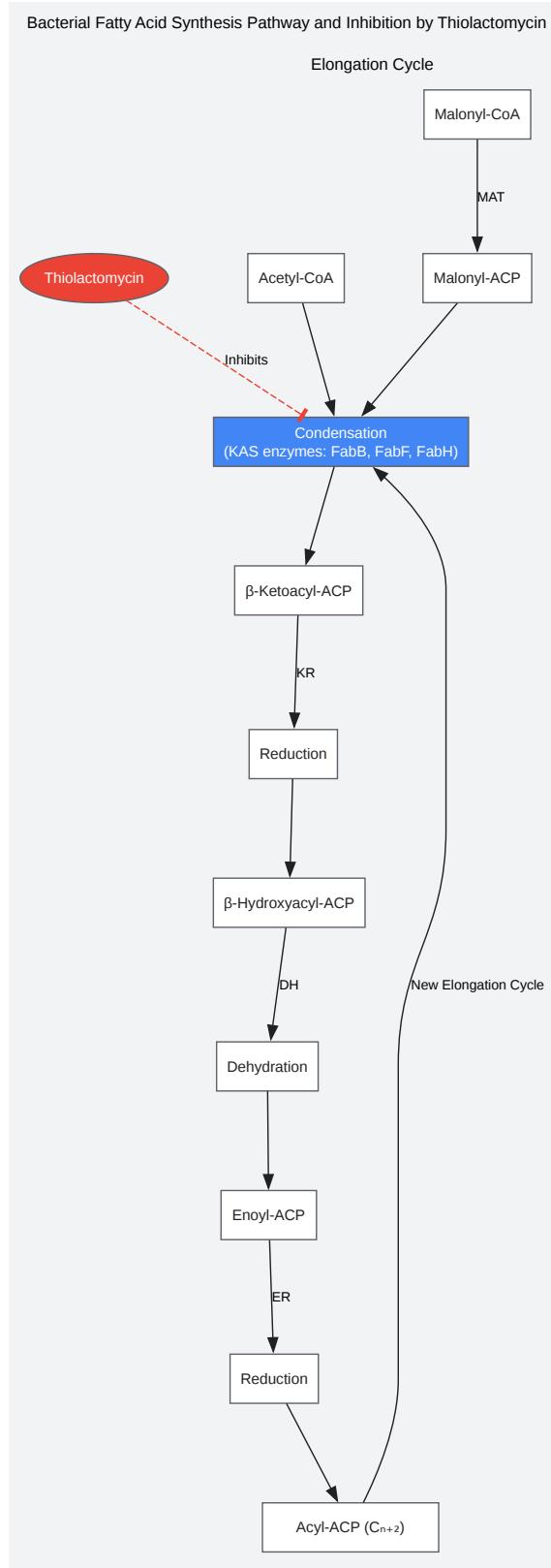

Ethyl 1-hydroxycyclohexanecarboxylate is a key building block for the synthesis of more complex molecules, including derivatives of tetronic acid. Tetronic acids are a class of compounds containing a 4-hydroxy-2(5H)-furanone ring system and are known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties.

One notable example of a biologically active molecule that can be conceptually derived from a tetronic acid framework is thiolactomycin. Thiolactomycin is a natural product that exhibits potent antibacterial activity through the inhibition of bacterial fatty acid synthesis.

Logical Workflow: Synthesis of Tetronic Acid Derivatives

The following diagram illustrates the general synthetic pathway from **Ethyl 1-hydroxycyclohexanecarboxylate** to a tetronic acid derivative, which can then be further

modified to produce analogues of biologically active compounds.


[Click to download full resolution via product page](#)

Caption: General synthetic route to tетronic acid derivatives.

Mechanism of Action: Inhibition of Fatty Acid Synthesis

Thiolactomycin, a compound structurally related to derivatives accessible from **Ethyl 1-hydroxycyclohexanecarboxylate**, targets the bacterial fatty acid synthesis (FAS) pathway. Specifically, it inhibits the β -ketoacyl-acyl carrier protein (ACP) synthases (KAS), which are essential enzymes in the elongation of fatty acid chains.^{[4][5][6]} By blocking this pathway, thiolactomycin prevents the formation of essential fatty acids required for bacterial cell membrane biogenesis and other vital functions, leading to bacterial growth inhibition.

The following diagram illustrates the key steps in the bacterial fatty acid synthesis pathway and the point of inhibition by thiolactomycin.

[Click to download full resolution via product page](#)

Caption: Inhibition of KAS enzymes by Thiolactomycin.

Conclusion

Ethyl 1-hydroxycyclohexanecarboxylate is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly those with potential therapeutic applications. Its straightforward synthesis via the Reformatsky reaction and its utility as a precursor to biologically active scaffolds like tetronic acids make it a compound of considerable interest to researchers in medicinal chemistry and drug development. Understanding its properties, synthesis, and reactivity is crucial for leveraging its potential in the discovery of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 1-hydroxycyclohexanecarboxylate | C9H16O3 | CID 222089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ETHYL 1-HYDROXYCYCLOHEXANE-CARBOXYLATE | 1127-01-1 [chemicalbook.com]
- 3. Ethyl 2-hydroxycyclohexane-1-carboxylate | C9H16O3 | CID 303691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Antimycobacterial action of thiolactomycin: an inhibitor of fatty acid and mycolic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Thiolactomycin-based inhibitors of bacterial β -ketoacyl-ACP synthases with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Ethyl 1-Hydroxycyclohexanecarboxylate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b075168#ethyl-1-hydroxycyclohexanecarboxylate-overview-for-students>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com